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Compound of Interest

Compound Name: 2-Cyanotetrahydrofuran

Cat. No.: B187289

An In-depth Technical Guide to 2-
Cyanotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyanotetrahydrofuran (also
known as Tetrahydrofuran-2-carbonitrile), a heterocyclic compound of interest in organic
synthesis and potentially in medicinal chemistry. This document details its chemical properties,
synthesis, and spectroscopic data. While specific biological activities and signaling pathways
for 2-Cyanotetrahydrofuran are not extensively documented in publicly available literature,
this guide also explores the known biological relevance of the broader class of tetrahydrofuran
derivatives to provide context for future research and development.

Chemical Properties and Identification

2-Cyanotetrahydrofuran is a five-membered heterocyclic ether containing a nitrile functional
group. Its fundamental properties are summarized below.
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Property Value

CAS Number 14631-43-7[1]
Molecular Formula CsH7NO

Molecular Weight 97.12 g/mol [1]
Canonical SMILES C1CC(OC1)C#N
InChl Key Not readily available

Synthesis of 2-Cyanotetrahydrofuran

The synthesis of 2-Cyanotetrahydrofuran can be achieved through various synthetic routes.
One documented method involves the cyclization of a functionalized pentanenitrile derivative.
Below is a detailed experimental protocol for the synthesis of the (S)-enantiomer of
tetrahydrofuran-2-carbonitrile.

Experimental Protocol: Synthesis of (S)-
Tetrahydrofuran-2-carbonitrile

This protocol is adapted from a reported synthesis and outlines the conversion of (2R)-5-
bromo-2-hydroxypentanenitrile to (S)-Tetrahydrofuran-2-carbonitrile.

Materials:

(2R)-5-bromo-2-hydroxypentanenitrile

 Silver perchlorate (AgCIlOa)

e Dichloromethane (CH2Cl2), dry

¢ Brine (saturated aqueous NaCl solution)

e Magnesium sulfate (MgS0Oa4), anhydrous

e Petroleum ether
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o Diethyl ether (Et20)
Procedure:

e To a solution of (2R)-5-bromo-2-hydroxypentanenitrile in dry dichloromethane, add silver
perchlorate.

 Stir the reaction mixture at room temperature for 1 hour.

o Upon completion of the reaction (monitored by TLC), add brine to the mixture.
o Separate the organic and aqueous phases.

o Extract the aqueous phase with dichloromethane.

o Combine the organic phases and dry over anhydrous magnesium sulfate.

« Filter the drying agent and evaporate the solvent under reduced pressure.

» Purify the crude product by flash chromatography on silica gel using a mixture of petroleum
ether and diethyl ether as the eluent to yield (S)-Tetrahydrofuran-2-carbonitrile as a colorless
oil.

A logical workflow for this synthesis is depicted in the following diagram:
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Caption: Synthetic workflow for (S)-Tetrahydrofuran-2-carbonitrile.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 2-Cyanotetrahydrofuran. Below
are the reported NMR data for the (S)-enantiomer.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus Chemical Shift (d) in ppm (Solvent: CDClIs)

4.71 (dd, J=7.1, 4.6 Hz, 1H), 3.92-4.02 (m, 2H),

1H NMR 2.21-2.31 (m, 2H), 2.09-2.19 (m, 1H), 1.97-2.05
(m, 1H)
13C NMR 119.5, 69.2, 66.4, 31.8, 25.0

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for 2-Cyanotetrahydrofuran is not readily available
in the searched literature, characteristic absorption bands can be predicted based on its
functional groups.

Expected Absorption Range

Functional Group Vibration Mode
(cm™)

C=N (Nitrile) 2260 - 2210 Stretch

C-O-C (Ether) 1260 - 1000 Stretch

C-H (sp?® hybridized) 3000 - 2850 Stretch

The region between 1400 cm~t and 600 cm~1! is known as the fingerprint region and would
contain a complex pattern of absorptions unique to the molecule.

Biological Activity of Tetrahydrofuran Derivatives

Direct studies on the biological activity or signaling pathway engagement of 2-
Cyanotetrahydrofuran are limited in the available scientific literature. However, the
tetrahydrofuran motif is a key structural component in a wide range of biologically active natural
products and synthetic pharmaceuticals.[2][3]

Tetrahydrofuran-containing compounds have demonstrated a broad spectrum of
pharmacological activities, including:

 Antiviral: Notably as HIV protease inhibitors.[4]
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e Anticancer: Found in several natural products with cytotoxic properties.
» Antibiotic and Antifungal: Present in various antimicrobial agents.
o Anti-inflammatory: A number of derivatives exhibit anti-inflammatory effects.

The biological activity of these molecules is highly dependent on the nature and
stereochemistry of the substituents on the tetrahydrofuran ring. The nitrile group in 2-
Cyanotetrahydrofuran could potentially be hydrolyzed in vivo to a carboxylic acid or an amide,
or it could participate in interactions with biological targets through its electronic properties.

The following diagram illustrates the general relationship between the core tetrahydrofuran
scaffold and its potential applications based on the activities of its derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9605582/
https://www.researchgate.net/figure/Tetrahydrofuran-THF-containing-natural-products-and-biological-activities_fig4_336712034
https://www.researchgate.net/figure/Bioactive-tetrahydrofuran-and-tetrahydropyran-derivatives_fig1_250468951
https://pmc.ncbi.nlm.nih.gov/articles/PMC3164575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3164575/
https://www.benchchem.com/product/b187289#2-cyanotetrahydrofuran-cas-number-and-molecular-weight
https://www.benchchem.com/product/b187289#2-cyanotetrahydrofuran-cas-number-and-molecular-weight
https://www.benchchem.com/product/b187289#2-cyanotetrahydrofuran-cas-number-and-molecular-weight
https://www.benchchem.com/product/b187289#2-cyanotetrahydrofuran-cas-number-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b187289?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

